5-Methylpyridazine-4-carboxylic acid

説明

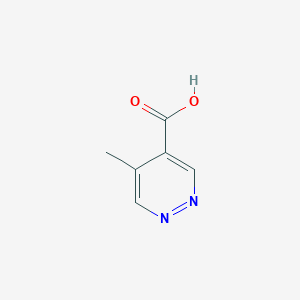

Structure

2D Structure

特性

IUPAC Name |

5-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJUEUVYZDSDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291978 | |

| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108712-51-1 | |

| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108712-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Methylpyridazine-4-carboxylic acid, a compound characterized by its pyridazine ring structure, has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 174.6 g/mol. It appears as a white to off-white powder and is soluble in water due to the carboxylic acid group, which enhances its hydrophilicity.

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial and antifungal activities. The compound has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentration (MIC) values comparable to other known antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.01 | High |

| Escherichia coli | 0.02 | Moderate |

| Candida albicans | 0.03 | Moderate |

| Pseudomonas aeruginosa | 0.05 | Low |

These findings suggest that the compound may be particularly effective against Gram-positive bacteria like Staphylococcus aureus while exhibiting moderate activity against Gram-negative bacteria and fungi .

The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms. The carboxylic acid group plays a crucial role in enhancing its interaction with microbial membranes, leading to increased permeability and cell death.

Case Studies

Several studies have explored the efficacy of this compound in various applications:

- Study on Antibacterial Effects : A study published in MDPI highlighted that pyridazine derivatives, including this compound, were tested against multiple strains of bacteria. The results showed promising antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .

- Fungal Inhibition : Another investigation assessed the antifungal properties of the compound against Candida albicans. The study found that it effectively inhibited fungal growth at concentrations as low as 0.03 mg/mL, indicating potential use in treating fungal infections .

- Comparative Analysis : A comparative study between various pyridine derivatives demonstrated that this compound exhibited superior antimicrobial properties compared to structurally similar compounds, suggesting unique mechanisms at play.

Potential Therapeutic Applications

Given its antimicrobial properties, this compound may have several therapeutic applications:

- Pharmaceutical Development : The compound can serve as a lead structure for developing new antibiotics or antifungal agents.

- Agricultural Use : Its effectiveness against plant pathogens suggests potential applications in agricultural biopesticides.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional attributes of 5-methylpyridazine-4-carboxylic acid and related compounds:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The methyl group in this compound is electron-donating, while the trifluoromethyl and chloro groups in analogs are electron-withdrawing. This influences reactivity, solubility, and target binding .

- Solubility : The carboxylic acid group in the target compound improves water solubility compared to halogenated analogs like 3-chloro-5-(trifluoromethyl)pyridazine, which are more lipophilic .

Q & A

Q. What are the standard synthetic routes for 5-methylpyridazine-4-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid derivative . Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures) and reaction temperatures to maximize yield. Characterization via melting point analysis and IR spectroscopy ensures product purity.

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation employs spectroscopic techniques:

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Immunomodulatory activity is assessed using lymphocyte proliferation assays and cytokine profiling (e.g., IL-6, TNF-α) in murine splenocytes. Analgesic and anti-inflammatory screening involves carrageenan-induced paw edema models in rodents .

Q. How is purity assessed, and what analytical methods are critical for quality control?

Purity is determined via HPLC (reversed-phase C18 columns, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values). Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected reaction outcomes?

Density Functional Theory (DFT) calculations predict reaction pathways and intermediates. For example, discrepancies in cyclocondensation yields may arise from solvent polarity effects on transition states, which DFT can model using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What strategies mitigate instability during storage or biological assays?

Stability studies under varied pH, temperature, and humidity guide storage protocols. Lyophilization in amber vials at –20°C prevents degradation. Degradation pathways (e.g., decarboxylation) are identified via LC-MS/MS .

Q. How are structure-activity relationships (SAR) explored for pyridazine derivatives?

SAR studies involve synthesizing analogs with substituents at the 3- or 5-positions. Biological testing combined with molecular docking (AutoDock Vina) identifies critical interactions, such as hydrogen bonding with cyclooxygenase-2 (COX-2) .

Q. What advanced spectroscopic techniques validate electronic properties for material science applications?

UV-Vis spectroscopy (λmax shifts) and time-dependent DFT (TD-DFT) correlate electronic transitions with π→π* or n→π* excitations. These are critical for designing optoelectronic materials .

Q. How are cross-disciplinary applications (e.g., agrochemicals) explored methodologically?

Derivative libraries are screened for herbicidal activity using Arabidopsis growth inhibition assays. Metabolomic profiling (GC-TOF/MS) identifies mode-of-action, such as disruption of amino acid biosynthesis .

Q. What risk mitigation strategies are recommended for handling reactive intermediates during synthesis?

Schlenk-line techniques under inert atmospheres prevent oxidation of sensitive intermediates (e.g., thiosemicarbazides). Safety protocols include real-time FTIR monitoring for exothermic reactions and emergency quenching with ice-cold ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。